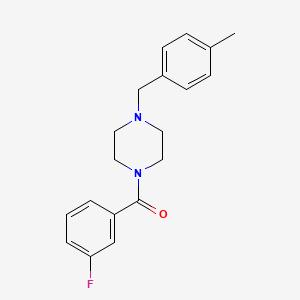
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide, also known as AMPA, is a chemical compound used in scientific research for its ability to activate glutamate receptors. It is a pyrimidine derivative that has been synthesized through various methods and has shown promising results in various biochemical and physiological studies.
科学研究应用
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide is commonly used in scientific research to study the mechanisms of glutamate receptors, specifically the this compound receptor. It is used to activate the receptor and study its effects on neuronal signaling, synaptic plasticity, and long-term potentiation. This compound has also been used in studies related to neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as in studies related to drug addiction and pain management.
作用机制
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide works by binding to the this compound receptor and causing an influx of positively charged ions, such as sodium and calcium, into the cell. This influx of ions leads to depolarization of the cell and the generation of an action potential. This mechanism of action is similar to that of glutamate, the endogenous ligand of the this compound receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the enhancement of synaptic transmission, the induction of long-term potentiation, and the modulation of neuronal plasticity. It has also been shown to have neuroprotective effects in certain models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide in lab experiments is its ability to selectively activate the this compound receptor, which allows for the study of specific signaling pathways and the effects of receptor activation. However, one limitation is that this compound can also activate other glutamate receptors, such as the kainate receptor, which can complicate the interpretation of results.
未来方向
For N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide research include the development of more selective this compound receptor agonists and antagonists, the study of the effects of this compound on different types of neurons and in different brain regions, and the investigation of the role of this compound in various neurological disorders. Additionally, research on the effects of this compound on non-neuronal cells, such as immune cells and glial cells, may also be of interest.
合成方法
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide can be synthesized through various methods, including the reaction of 2-phenylacetyl chloride with 5-acetyl-2-methyl-6-phenyl-4-pyrimidinamine in the presence of a base. Another method involves the reaction of 2-phenylacetyl chloride with 5-acetyl-2-methyl-6-phenyl-4-pyrimidinone in the presence of a base. Both methods result in the formation of this compound, which can be purified through recrystallization.
属性
IUPAC Name |
N-(5-acetyl-2-methyl-6-phenylpyrimidin-4-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-14(25)19-20(17-11-7-4-8-12-17)22-15(2)23-21(19)24-18(26)13-16-9-5-3-6-10-16/h3-12H,13H2,1-2H3,(H,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGOEUUNFLUHJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)NC(=O)CC2=CC=CC=C2)C(=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![O-benzyl S-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate](/img/structure/B5806124.png)

![3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B5806146.png)

![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5806177.png)


![3-(phenylthio)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5806216.png)




